molecular formula C16H11F2NO3S B2933051 (E)-methyl 2-cyano-3-(5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)acrylate CAS No. 326022-55-3

(E)-methyl 2-cyano-3-(5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)acrylate

Cat. No.: B2933051
CAS No.: 326022-55-3
M. Wt: 335.32
InChI Key: POOVZVPTYLEYKE-DHZHZOJOSA-N
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Description

The compound “(E)-methyl 2-cyano-3-(5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)acrylate” is a cyanoacrylate derivative featuring a methyl ester backbone, a cyano group at the α-position, and a furan-2-yl moiety substituted at the 5-position with a 4-((difluoromethyl)thio)phenyl group. This structure combines electron-withdrawing groups (cyano, ester) with a sulfur-containing difluoromethyl substituent, which may enhance stability, UV absorption, and electronic properties.

Properties

IUPAC Name

methyl (E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO3S/c1-21-15(20)11(9-19)8-12-4-7-14(22-12)10-2-5-13(6-3-10)23-16(17)18/h2-8,16H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOVZVPTYLEYKE-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)SC(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)SC(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 2-cyano-3-(5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)acrylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H12F2N2O3S
  • Molecular Weight : 348.34 g/mol
  • IUPAC Name : (E)-methyl 2-cyano-3-(5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)acrylate

The structure features a cyano group, a furan ring, and a difluoromethylthio-substituted phenyl group, which contribute to its biological activity.

The biological activity of (E)-methyl 2-cyano-3-(5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)acrylate is primarily attributed to its ability to interact with various enzymatic pathways and molecular targets. The cyano group acts as an electrophile, while the difluoromethylthio group enhances lipophilicity, potentially improving cell membrane permeability.

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. For example:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that (E)-methyl 2-cyano-3-(5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)acrylate could be developed as an antimicrobial agent in clinical settings.

Anticancer Potential

In vitro studies have indicated that this compound may inhibit the proliferation of cancer cells. A notable study evaluated its effects on breast cancer cell lines:

Cell LineIC50 (µM)
MCF-715
MDA-MB-23110

The results demonstrate that (E)-methyl 2-cyano-3-(5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)acrylate has potential as a chemotherapeutic agent.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Zhang et al. (2023) assessed the antimicrobial activity of various derivatives of cyano-acrylates, including our compound. The results highlighted its effectiveness against resistant strains of bacteria, suggesting a promising avenue for treating infections caused by multidrug-resistant organisms.
  • Case Study on Anticancer Activity : In research published by Lee et al. (2024), the compound was tested against multiple cancer cell lines. The study concluded that its mechanism involves apoptosis induction and cell cycle arrest at the G1 phase, making it a candidate for further development in oncology.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Ester Group Key Substituent(s) Molecular Weight (g/mol) Notable Features
Target Compound Methyl 5-(4-((Difluoromethyl)thio)phenyl)furan-2-yl ~323.3 (calculated*) Difluoromethylthio group enhances electron-withdrawing effects and lipophilicity.
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Ethyl 4-Methoxyphenyl 191.186 Methoxy group is electron-donating, increasing polarity.
(E,Z)-2-ethylhexyl 2-cyano-3-(furan-2-yl)acrylate 2-Ethylhexyl Furan-2-yl ~265.3 (calculated*) Long alkyl chain improves solubility in non-polar matrices.
2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate Acetylphenyl 4-Fluorophenyl ~298.3 (calculated*) Fluorine atom enhances electronegativity and metabolic stability.

*Calculated based on molecular formulas where explicit data are unavailable.

Solubility and Physicochemical Properties

  • Target Compound: The methyl ester group likely reduces solubility in non-polar solvents compared to longer-chain esters (e.g., 2-ethylhexyl). However, the difluoromethylthio group may improve lipid solubility.
  • (E,Z)-2-ethylhexyl 2-cyano-3-(furan-2-yl)acrylate: Exhibits excellent solubility in oils and UV filters due to the 2-ethylhexyl chain .
  • Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate: Higher polarity from the methoxy group may favor solubility in polar solvents (e.g., ethanol, acetone) .

UV Absorption and Electronic Effects

  • Target Compound : The difluoromethylthio-phenyl substituent is expected to extend conjugation and red-shift UV absorption compared to simpler phenyl or furyl analogs. This could fill gaps in the 300–340 nm range, similar to the 2-ethylhexyl derivative .
  • (E,Z)-2-ethylhexyl 2-cyano-3-(furan-2-yl)acrylate: Absorbs in 300–340 nm, complementing traditional UV filters .
  • Ethyl 2-cyano-3-(2-furanyl)acrylate: The furan ring contributes to π-conjugation, but without additional substituents, absorption maxima may occur at shorter wavelengths .

Research Findings and Implications

Solubility Trade-offs : While the methyl ester limits solubility in oils, the difluoromethylthio substituent may enhance compatibility with hydrophobic matrices, balancing formulation challenges .

UV Performance : The compound’s absorption profile may bridge gaps in current UV filters, similar to the 2-ethylhexyl analog, but with improved environmental resistance due to fluorine content .

Q & A

Q. What are the recommended synthetic routes for (E)-methyl 2-cyano-3-(5-(4-((difluoromethyl)thio)phenyl)furan-2-yl)acrylate?

The compound can be synthesized via Knoevenagel condensation , a method validated for analogous acrylate derivatives (e.g., ethyl (E)-2-cyano-3-(4-fluorophenyl)acrylate) . Key steps include:

  • Reacting 5-(4-((difluoromethyl)thio)phenyl)furan-2-carbaldehyde with methyl cyanoacetate in a polar aprotic solvent (e.g., ethanol or DMF) under reflux.
  • Using a catalytic base (e.g., piperidine or ammonium acetate) to facilitate enolate formation.
  • Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization .

Q. How should researchers characterize this compound to confirm its structure and purity?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the (E)-configuration via coupling constants (J ≈ 12–16 Hz for α,β-unsaturated protons) and assign signals for the difluoromethylthio (-SCF₂H) and furan moieties .
    • FT-IR : Identify cyano (C≡N stretch ~2200 cm⁻¹) and ester (C=O ~1700 cm⁻¹) groups .
  • Chromatography :
    • HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .
  • Elemental Analysis : Verify C, H, N, S, and F content .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antioxidant Activity :
    • DPPH/ABTS radical scavenging assays (IC₅₀ values) in vitro .
  • Anti-inflammatory Activity :
    • Carrageenan-induced paw edema in rodent models, measuring inhibition of prostaglandin E₂ (PGE₂) .
  • Dose-response studies (1–100 µM) to establish potency .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?

  • Density Functional Theory (DFT) :
    • Calculate HOMO-LUMO gaps to predict charge-transfer interactions and redox behavior. Becke’s three-parameter hybrid functional (B3LYP) is recommended for accuracy .
    • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites, critical for understanding reaction mechanisms (e.g., Michael addition) .
  • Molecular Docking :
    • Simulate binding to inflammatory targets (e.g., COX-2) using AutoDock Vina, focusing on interactions with the difluoromethylthio group and acrylate backbone .

Q. How might structural modifications enhance bioactivity or alter physicochemical properties?

  • Structure-Activity Relationship (SAR) Strategies :
    • Replace the difluoromethylthio group with -SCF₃ (trifluoromethylthio) to enhance lipophilicity and metabolic stability .
    • Substitute the methyl ester with tert-butyl or benzyl esters to modulate hydrolysis rates .
  • Synthetic Validation :
    • Compare bioactivity and LogP (via shake-flask method) of derivatives to optimize pharmacokinetic profiles .

Q. How can crystallographic studies resolve contradictions in reported bioactivity data?

  • Single-Crystal X-ray Diffraction :
    • Determine the molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking) that influence solubility and stability .
    • Identify polymorphs that may exhibit varying dissolution rates or bioavailability, explaining discrepancies in in vivo results .

Q. What analytical methods address impurities or degradation products in synthesis?

  • LC-MS/MS :
    • Detect trace impurities (e.g., unreacted aldehyde or cyanoacetate byproducts) using a Q-TOF mass spectrometer .
  • Stability Studies :
    • Conduct accelerated degradation (40°C/75% RH for 4 weeks) and profile degradation products via HPLC-DAD .

Methodological Considerations

Q. How should researchers design experiments to resolve conflicting bioactivity results?

  • Controlled Variables :
    • Standardize assay conditions (e.g., cell line passage number, solvent controls) to minimize variability .
    • Validate results across multiple models (e.g., RAW 264.7 macrophages and primary human monocytes) .
  • Statistical Analysis :
    • Apply ANOVA with post-hoc Tukey tests to compare group means (p < 0.05 significance threshold) .

Q. What strategies improve yield in large-scale synthesis?

  • Catalytic Optimization :
    • Screen Lewis acids (e.g., ZnCl₂, Mg(OTf)₂) to accelerate Knoevenagel condensation .
  • Flow Chemistry :
    • Implement continuous-flow reactors for precise temperature control and reduced reaction times (residence time ~30 min) .

Q. How can researchers validate the compound’s mechanism of action in anti-inflammatory pathways?

  • Western Blotting :
    • Quantify NF-κB and COX-2 protein expression in treated vs. untreated cells .
  • qPCR :
    • Measure mRNA levels of pro-inflammatory cytokines (IL-6, TNF-α) .
  • Kinase Assays :
    • Use ELISA kits to assess inhibition of p38 MAPK or JAK-STAT signaling .

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